N-cyclopropyl-4-(dichloromethyl)benzamide
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Overview
Description
N-cyclopropyl-4-(dichloromethyl)benzamide is a chemical compound with the molecular formula C11H11Cl2NO and a molecular weight of 244.12 g/mol . It is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a dichloromethyl group attached to the benzene ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(dichloromethyl)benzamide typically involves the reaction of 4-(dichloromethyl)benzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(dichloromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce methylated derivatives .
Scientific Research Applications
N-cyclopropyl-4-(dichloromethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(dichloromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-(chloromethyl)benzamide: Similar structure but with a chloromethyl group instead of a dichloromethyl group.
N-cyclopropyl-4-(methyl)benzamide: Similar structure but with a methyl group instead of a dichloromethyl group.
Uniqueness
N-cyclopropyl-4-(dichloromethyl)benzamide is unique due to the presence of both a cyclopropyl group and a dichloromethyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-cyclopropyl-4-(dichloromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-10(13)7-1-3-8(4-2-7)11(15)14-9-5-6-9/h1-4,9-10H,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWSEUQYCVWLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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